molecular formula C₆₃H₁₀₀N₂₀O₂₂ B612578 92915-80-5 CAS No. 92915-80-5

92915-80-5

カタログ番号: B612578
CAS番号: 92915-80-5
分子量: 1489.59
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fundamental Role of OVA Sequence 323-336 as a Cognate Helper T-Lymphocyte Peptide

OVA sequence 323-336 is recognized as a cognate helper T-lymphocyte peptide medchemexpress.comchemsrc.com. Helper T lymphocytes (CD4+ T cells) play a critical role in orchestrating immune responses, primarily by recognizing peptide antigens presented by MHC class II molecules on APCs oncodaily.com. The interaction between the TCR on a helper T cell and the peptide-MHC class II complex is a key event in initiating T cell activation, proliferation, and differentiation, leading to the release of cytokines that help activate other immune cells, such as B cells and cytotoxic T lymphocytes oncodaily.com.

The OVA 323-336 peptide is a well-characterized epitope that binds to specific MHC class II alleles, particularly I-A(d) in BALB/c mice, a commonly used model in immunology research invivogen.combiosyn.com. This specific binding interaction allows researchers to study the molecular details of peptide-MHC presentation and TCR engagement. Research has shown that the binding of OVA 323-336 to I-A(d) involves specific residues within the peptide and the MHC molecule biosyn.com. Studies investigating the dissociation kinetics of this peptide-MHC complex have provided insights into the stability of the interaction, which is known to influence the strength of the T cell response wikipedia.orgnih.gov.

Detailed research findings have demonstrated the immunodominance of the OVA 323-336 peptide in certain contexts. In ovalbumin, the 323-336 peptide is considered immunodominant for CD4 T cell responses in BALB/c mice, eliciting a significant number of CD4 T cells compared to other peptides from the same protein nih.govaai.org. This immunodominance appears to be an intrinsic property of the peptide itself, correlating with its binding affinity to MHC class II molecules rather than solely dependent on its location within the native protein structure aai.org.

Broader Significance in Fundamental Cellular and Molecular Immunology

The OVA sequence 323-336 peptide holds broader significance as a tool in fundamental cellular and molecular immunology research. Its well-defined interaction with MHC class II and its ability to activate helper T cells make it invaluable for studying various immunological processes.

Researchers utilize this peptide to investigate:

Antigen Processing and Presentation: How larger proteins are processed into smaller peptides and loaded onto MHC class II molecules by APCs.

TCR-pMHC Interaction: The molecular forces and structural aspects governing the binding of the TCR to the peptide-MHC complex.

T Cell Activation and Signaling: The downstream signaling events triggered by TCR engagement that lead to T cell proliferation, differentiation, and cytokine production.

Immunodominance: The phenomenon where certain epitopes within a protein elicit a stronger immune response than others. Studies with OVA 323-336 have contributed to understanding the factors influencing immunodominance nih.govaai.org.

Immune Tolerance: How the immune system distinguishes between self and non-self antigens and avoids attacking host tissues. The response to model antigens like ovalbumin and its peptides can be used to study the induction of tolerance chondrex.com.

Vaccine Development: Understanding the properties of immunodominant helper T cell epitopes like OVA 323-336 can inform the design of vaccines aimed at eliciting robust and specific immune responses aai.org. The peptide is also employed to enhance the immunogenicity of CTL epitopes medchemexpress.comchemsrc.com.

Allergy Research: As ovalbumin is a known allergen, the OVA 323-336 peptide has been used to study the T cell responses involved in allergic reactions sb-peptide.cominvivogen.com.

The ability to synthesize this specific peptide with high purity allows for controlled experimental systems to dissect these complex immunological mechanisms at a molecular level.

Data Table: Key Characteristics of OVA Sequence 323-336

CharacteristicValueSource
CAS Number92915-80-5 medchemexpress.comlabshake.comarctomsci.com
Sequence (Single Letter)ISQAVHAAHAEINE medchemexpress.com
Molecular FormulaC63H100N20O22 medchemexpress.comlabshake.comglpbio.com
Molecular Weight1489.59 labshake.comglpbio.com
Source ProteinOvalbumin (Gallus gallus - chicken) ctdbase.org
Recognized byHelper T Lymphocytes (CD4+ T cells) medchemexpress.comchemsrc.comoncodaily.com
MHC RestrictionPrimarily MHC Class II (e.g., I-A(d) in mice) invivogen.combiosyn.com
RoleCognate Helper T-Lymphocyte Peptide medchemexpress.comchemsrc.com

特性

CAS番号

92915-80-5

分子式

C₆₃H₁₀₀N₂₀O₂₂

分子量

1489.59

配列

One Letter Code: ISQAVHAAHAEINE

製品の起源

United States

Methodologies for the Preparation and Modification of Ova Sequence 323 80 5

Peptide Synthesis Strategies and Optimization for OVA Sequence 323-336

The synthesis of peptides like OVA (323-336) can be achieved through established chemical methods, primarily solid-phase peptide synthesis (SPPS) and, to a lesser extent, solution-phase peptide synthesis. The choice of strategy and subsequent optimization are critical for obtaining the peptide in sufficient yield and purity.

Adaptations in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, introduced by Merrifield, is a widely used technique for synthesizing peptides due to its iterative nature and ease of separating products from reagents researchgate.net. In SPPS, the peptide chain is assembled amino acid by amino acid while anchored to an insoluble solid support, typically a resin researchgate.netthermofisher.com. The C-terminus of the first amino acid is coupled to the activated resin, which serves as a C-terminal protecting group and facilitates purification researchgate.netthermofisher.com.

For the synthesis of OVA (323-336), standard SPPS protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry can be employed researchgate.netcloudfront.net. The Fmoc strategy is often preferred due to milder deprotection conditions compared to the acid-labile Boc group researchgate.net. The synthesis involves repeated cycles of deprotection of the Nα-amino group of the resin-bound peptide, followed by coupling of the next protected amino acid using coupling reagents nih.gov.

Adaptations in SPPS for sequences like OVA (323-336) might involve optimizing coupling times, reagent concentrations, and washing steps to ensure high coupling efficiency and minimize side reactions, especially given the specific amino acid sequence. The purity of synthesized peptides is routinely assessed, with purities of >95% often reported for synthetic peptides used in research nih.govpnas.org.

Considerations for Solution-Phase Peptide Synthesis

While SPPS is dominant for routine peptide synthesis, solution-phase peptide synthesis can be considered for specific cases, such as the synthesis of shorter peptides or the production of large quantities where solubility is not an issue researchgate.net5z.com. In solution-phase synthesis, intermediates are purified at each step, which can be labor-intensive but may be advantageous for certain sequences or modifications. For OVA (323-336), solution-phase synthesis might be explored for specific derivatives or if large-scale production necessitates this approach, although SPPS is more commonly reported for this peptide.

Post-Synthetic Modification and Derivatization Approaches

Synthetic peptides can be modified after synthesis to introduce various functionalities for research or therapeutic applications. For OVA (323-336), modifications can enhance its properties, such as conjugation to carriers, labeling for tracking, or incorporation of non-natural amino acids.

Chemical Conjugation Techniques for Bioconjugates

Chemical conjugation techniques are used to link the OVA (323-336) peptide to other molecules, forming bioconjugates. This is particularly relevant when using the peptide as an epitope for antibody production or in vaccine development. For example, OVA 323-339 (which contains the 323-336 sequence) has been conjugated to Bovine Serum Albumin (BSA) using carbodiimide (B86325) activation to produce antibodies nih.gov. Similarly, peptide epitopes can be conjugated to carrier peptides or other molecules to enhance their immunogenicity or facilitate delivery nih.govmedchemexpress.com. The conjugation typically involves reacting functional groups on the peptide (e.g., amino or carboxyl termini, or reactive side chains) with reactive groups on the carrier molecule.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling involves incorporating isotopes (e.g., stable isotopes like 13C, 15N, or radioactive isotopes) into the peptide sequence. This technique is valuable for mechanistic studies, such as tracking peptide distribution, metabolism, or interaction with binding partners. While specific examples of isotopic labeling of OVA (323-336) were not extensively detailed in the search results, the principle of incorporating labeled amino acids during peptide synthesis or modifying the peptide post-synthesis with labeled reagents is a standard practice in peptide research peptide.com. For instance, an EDTA group introduced at the N-terminus of OVA(323-336) allowed for chelation with radioisotopes like 153GdCl3 and 111InCl3 nih.govacs.org.

Advanced Purification and Quality Control of Synthetic Peptides

Purification and quality control are essential steps to obtain synthetic peptides of defined purity and identity. These processes ensure that the synthesized peptide is the desired product and free from impurities that could interfere with downstream applications.

Following synthesis, crude peptides are typically purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common method for purifying synthetic peptides based on their hydrophobicity pnas.org. Gel filtration and ion exchange chromatography have also been used for purifying OVA peptides nih.gov.

Quality control involves analyzing the purified peptide to confirm its identity, purity, and integrity. Common analytical techniques include mass spectrometry (MS) to verify the molecular weight and amino acid composition analysis to confirm the sequence pnas.orgnih.gov. Purity is typically determined by HPLC, with reported purities for synthetic OVA peptides often exceeding 90% or 95% jpt.comnih.govpnas.org. Endotoxin testing may also be performed, especially for peptides intended for biological assays anaspec.com.

Detailed Research Findings and Data Tables

Research on OVA (323-336) often focuses on its interaction with MHC class II molecules and its role as a T-cell epitope. Studies have investigated the binding of OVA 323-339 (which contains the 323-336 sequence) to the MHC class II I-Ad protein, revealing that it can bind using multiple registers acs.orgresearchgate.netresearchgate.net. The residues crucial for binding to MHC-II and those that contact the T-cell receptor (TCR) can differ depending on the binding register researchgate.netnih.gov. For example, amino acid 333 has been identified as a primary TCR contact residue for certain T-cell hybridomas that recognize OVA 323-339 researchgate.net.

Studies involving modifications of the OVA 323-336 sequence have provided insights into the structural requirements for MHC binding and T-cell stimulation. Introducing proline or glycine (B1666218) residues within the core binding region generally had little effect on I-Ad binding, suggesting that rigid secondary structures like alpha-helices or beta-sheets may not be strictly required for productive interaction with MHC molecules nih.gov. However, non-native sequences flanking the core region could significantly influence binding capacity nih.gov.

Research has also explored conjugating OVA peptides to carrier molecules or incorporating them into self-assembling structures to enhance their properties as vaccines. For instance, conjugating OVA 323-336 to carrier peptides has been investigated for its potential in cancer vaccination strategies nih.gov.

While specific detailed data tables on synthesis yields or purity from multiple sources were not consistently available across the search results in a format suitable for direct extraction into a comparative table, reported purities for synthetic OVA peptides are generally high (>90-95%) jpt.comnih.govpnas.org.

Biological Activities and Molecular Mechanisms of Ova Sequence 323 80 5

Immunogenic Properties and T-Cell Activation

OVA 323-339 is recognized as an immunodominant epitope of ovalbumin, capable of eliciting robust T-cell responses. jpt.comsb-peptide.com Its immunogenic properties are closely linked to its efficient processing and presentation by antigen-presenting cells (APCs) to T lymphocytes.

Helper T-Lymphocyte Priming and Expansion

The OVA 323-339 peptide is a potent stimulator of helper T lymphocytes (Th cells), specifically those expressing T-cell receptors (TCRs) that recognize this peptide in the context of MHC class II molecules. Studies using TCR transgenic mice, such as DO11.10 and OT-II lines which are specific for OVA 323-339 presented by I-A^d, have demonstrated that encounter with this peptide leads to the priming and significant clonal expansion of naive CD4+ T cells. nih.govoup.comnih.gov The extent of this proliferation can be influenced by factors such as the dose of the antigen and the context of presentation. nih.gov Following activation, these Th cells undergo differentiation and acquire effector functions. oup.com

Influence on Cytotoxic T-Lymphocyte (CTL) Epitope Immunogenicity

While OVA 323-339 is a CD4+ T cell epitope, the activation of CD4+ T helper cells by this peptide plays a crucial role in enhancing the immunogenicity of MHC class I-restricted cytotoxic T lymphocyte (CTL) epitopes from ovalbumin, such as OVA 257-264. CD4+ T cell help, often provided through interactions between Th cells and APCs (including CD40-CD40L signaling), is essential for the effective priming, expansion, and sustained function of CD8+ CTLs. aai.orgaai.org In the absence of adequate help from OVA 323-339-specific CD4+ T cells, the response to MHC class I epitopes can be transient or functionally impaired. aai.org This highlights the interconnectedness of CD4+ and CD8+ T cell responses and the critical supportive role of the OVA 323-339 epitope in orchestrating a comprehensive adaptive immune response.

Interactions with Major Histocompatibility Complex (MHC) Class II Molecules

A fundamental aspect of OVA 323-339's biological activity is its capacity to bind to MHC class II molecules on the surface of APCs. This interaction is a prerequisite for its recognition by CD4+ T cells. The peptide primarily binds to the murine MHC class II allele I-A^d. jpt.comacs.orgresearchgate.netnih.govinvivogen.cominvivogen.commayflowerbio.comsigmaaldrich.com

Studies on Peptide Binding Affinity and Stability

Research has extensively characterized the binding of OVA 323-339 to MHC class II molecules, focusing on its affinity and the stability of the resulting peptide-MHC (pMHC) complex. OVA 323-339 forms a highly stable complex with the I-A^d molecule. nih.gov Studies involving truncated or analog peptides have helped delineate the critical residues within the OVA 323-339 sequence responsible for high-affinity binding. acs.orgresearchgate.netnih.govoup.com The stability of the pMHC complex is a significant factor influencing the duration and strength of T-cell activation, as stable complexes are more likely to be presented on the cell surface for recognition by T cells. plos.org Differences in peptide stability can also influence the rate at which pMHC complexes are internalized by APCs. researchgate.net

Conformational Changes Upon MHC Binding

Upon binding to the MHC class II peptide-binding groove, peptides like OVA 323-339 adopt an extended conformation. plos.org The interaction involves a network of hydrogen bonds between the peptide backbone and conserved residues within the MHC helices. plos.org Importantly, studies have revealed that OVA 323-339 can bind to the I-A^d molecule using multiple, functionally distinct registers. acs.orgresearchgate.netnih.govplos.orgnih.gov These different binding registers can present distinct faces of the peptide for TCR recognition, potentially leading to varied T-cell responses. acs.orgnih.gov The presence and influence of these alternate registers add complexity to understanding the precise conformational presentation of OVA 323-339 when bound to MHC class II.

Downstream Signaling Pathways in Antigen-Presenting Cells and T-Cells

The interaction between the OVA 323-339-MHC class II complex on APCs and the TCR on CD4+ T cells initiates a cascade of intracellular signaling events in both cell types, leading to T-cell activation, proliferation, differentiation, and cytokine production.

In T cells, TCR engagement, along with co-stimulatory signals, triggers proximal signaling pathways involving kinases and adaptor proteins. This leads to the activation of transcription factors that regulate the expression of genes crucial for T-cell function, including those for cytokine production and cell cycle progression. eurogentec.com Activation markers such as CD25 and CD69 are rapidly upregulated on CD4+ T cells following stimulation with OVA 323-339 presented by APCs. nih.gov The differentiation of CD4+ T cells into distinct helper subsets (e.g., Th1, Th2) is influenced by the cytokine environment and signaling context during priming. While OVA 323-339 can induce a Th2-like response characterized by the production of cytokines like IL-4 and IL-5, it can also lead to IFN-gamma production, indicative of a Th1 response, depending on the experimental conditions and the specific T-cell population. oup.commedchemexpress.comnih.govnih.gov Regulatory T cells (Tregs) can also be influenced by OVA 323-339, with some studies indicating that modified forms of the peptide can increase Treg populations and their regulatory function, impacting the balance of Th1/Th2 responses. nih.gov

In APCs, the interaction with T cells, particularly through co-stimulatory molecules, can also induce downstream signaling that influences their maturation and cytokine production, further shaping the T-cell response. researchgate.net While the direct signaling pathways triggered in APCs specifically by the OVA 323-339-MHC II interaction are part of the broader antigen presentation process, the outcome of this interaction significantly impacts the APC's subsequent functional state and ability to support T-cell activation.

Analysis of Receptor-Ligand Interactions and Signal Transduction

The primary receptor interaction involving OVA 323-339 is its binding to MHC class II molecules on Antigen-Presenting Cells (APCs), such as dendritic cells and B cells jpt.comresearchgate.netinvivogen.com. This peptide is a major MHC class II-restricted T-cell epitope, specifically binding to the murine I-Ad and I-Ab MHC class II proteins, and also to human HLA-D molecules jpt.comsb-peptide.cominvivogen.comjax.orgmblbio.com.

Research indicates that the OVA 323-339 peptide can bind to MHC class II molecules in multiple distinct registers researchgate.netresearchgate.netplos.org. These different binding registers can influence the stability of the peptide-MHC complex and the subsequent recognition by T cell receptors (TCRs) researchgate.netplos.org. For instance, studies using the DO11.10 T cell hybridoma, which recognizes OVA 323-339 presented by I-Ad, have shown that this T cell recognizes a less stable binding register compared to other potential registers within the peptide sequence plos.org. The stability of the peptide-MHC complex is broadly correlated with immunogenicity, as more stable complexes are more likely to be presented on the cell surface and recognized by T cells plos.org.

Upon binding to MHC class II, the peptide-MHC complex is presented on the surface of APCs. This complex then interacts with the TCR on CD4+ T helper cells technologynetworks.comresearchgate.net. This interaction, along with co-stimulatory signals (e.g., CD28 on the T cell binding to CD80/CD86 on the APC), is crucial for initiating T cell activation technologynetworks.comaai.org. The binding of the TCR to the peptide-MHC complex triggers a signal transduction cascade within the T cell technologynetworks.comresearchgate.net.

Signal transduction initiated by TCR-pMHC (peptide-MHC) interaction involves the assembly of a signalosome and activation of various downstream pathways, including those involving calcium mobilization and the activation of protein kinases researchgate.netaai.orgufmg.br. Calcium mobilization is an essential early signaling event for T cell activation technologynetworks.comufmg.br. Studies have shown that interactions involving CD4 (the co-receptor for MHC class II) can also influence intracellular calcium levels, suggesting a role for CD4-MHC class II interactions in modulating signal transduction, potentially independent of the TCR in some contexts ufmg.br.

The efficiency of T cell activation requires not only the TCR-pMHC interaction (Signal 1) and co-stimulation (Signal 2) but also a third signal often provided by pro-inflammatory cytokines and reactive oxygen species (ROS) from the innate immune response aai.org. These third signals contribute to the maturation of the adaptive immune response and the synthesis of cytokines like IFN-γ aai.org.

Data on MHC binding and T cell activation can be summarized as follows:

Interaction TypeBinding Partner(s)Outcome / SignificanceRelevant MHC Alleles (Mouse)
Peptide-MHC Class II BindingOVA 323-339 and MHC Class II (I-A)Formation of pMHC complex for T cell presentation. Can occur in multiple registers.I-Ad, I-Ab jpt.comsb-peptide.cominvivogen.comjax.orgmblbio.comresearchgate.net
TCR-pMHC InteractionTCR on CD4+ T cells and OVA 323-339/MHCInitiation of T cell activation signaling. Specificity determined by TCR and pMHC.Recognized by specific TCRs like DO11.10 and OT-II researchgate.netjax.orgmblbio.complos.org
Co-stimulatory InteractionCD28 on T cells and CD80/CD86 on APCsProvides Signal 2, essential for full T cell activation and preventing anergy.Not MHC-specific technologynetworks.com
Co-receptor InteractionCD4 on T cells and MHC Class IIStabilizes TCR-pMHC interaction and can influence intracellular signaling (e.g., Ca2+).Interacts with non-polymorphic regions of MHC Class II technologynetworks.comufmg.br

Regulation of Cellular Gene Expression Profiles

The signal transduction pathways activated by the interaction of the OVA 323-339/MHC complex with the TCR on CD4+ T cells lead to changes in cellular gene expression profiles technologynetworks.comresearchgate.net. These changes are mediated by the activation of specific transcription factors researchgate.net. The resulting gene expression patterns dictate the T cell's differentiation, proliferation, and effector functions, including cytokine production technologynetworks.com.

Activation of T cells by antigen presentation, including presentation of peptides like OVA 323-339, triggers the expression of genes involved in cytokine production, cellular proliferation, and the development of effector functions technologynetworks.com. For example, activated T cells express high levels of IL-2 and its receptor, IL-2Rα technologynetworks.com.

Studies investigating the immune response to OVA 323-339 have shown that it can induce a Th2-dominant immune response in certain mouse models, characterized by the production of cytokines like IL-4 and a lower production of IFN-γ, particularly in the context of allergic responses creative-diagnostics.comsb-peptide.com. However, other studies using in vitro stimulation of OVA 323-339-specific T cells (like OT-II cells) have observed the production of IFN-γ, suggesting the potential for differentiation towards a Th1 phenotype under specific conditions oup.com. The specific cytokine profile induced can depend on the context of antigen presentation and the presence of co-stimulatory signals oup.comoup.com.

Gene expression profiling can reveal the specific transcriptional programs initiated by peptide-MHC interactions. For instance, analysis of T helper cell differentiation has shown distinct gene expression profiles associated with different T helper subsets, such as Th17 cells nih.gov. While direct studies specifically detailing the global gene expression profile changes induced solely by OVA 323-339 peptide binding to MHC and TCR engagement are not extensively detailed in the provided search results, the general principle of TCR signaling leading to altered gene expression is well-established technologynetworks.comresearchgate.netfrontiersin.org. The activation of transcription factors like NF-κB and MAPK pathways, which are involved in signal transduction downstream of TCR engagement, are known to regulate the expression of genes related to immune responses, proliferation, and apoptosis aai.org.

Research using modified OVA 323-339 peptides, such as mannosylated OVA 323-339, has indicated that while antigen presentation and T cell proliferation might occur normally, the effector functions can be impaired, suggesting potential alterations in gene expression profiles that govern these functions oup.com. Future studies focusing on the gene expression profiles of T cells responding to such modified peptides are expected to provide deeper insights into the mechanisms of T cell unresponsiveness oup.com.

Summary of Cellular Responses and Cytokine Production:

Stimulus / ContextResponding Cell TypeObserved ResponseAssociated Cytokines (if reported)References
OVA 323-339 presented by MHC Class II on APCsCD4+ T cells (Naive)Activation, Proliferation, Differentiation into effector/memory cells.IL-2, IFN-γ, IL-4, IL-10 (context-dependent) creative-diagnostics.comsb-peptide.comtechnologynetworks.comoup.comaai.org
OVA 323-339 (in vitro stimulation of splenocytes)T cells (BALB/c mice)Proliferative response.Th2-like dominant response (IL-4, lower IFN-γ) creative-diagnostics.comsb-peptide.com
OVA 323-339 (in vitro stimulation of OT-II cells)CD4+ T cells (OT-II)Proliferation.IFN-γ production observed, IL-4 and IL-5 below detection limit. oup.com
OVA 323-339 (in vivo, oral tolerance induction)OVA-specific T cellsActivation and proliferation in regional lymph nodes, followed by anergy.Decreased IL-2, IL-10, IFN-γ secretion upon restimulation. aai.org
Mannosylated OVA 323-339 (in vivo immunization)CD4+ T cellsNormal clonal expansion and proliferation, but poor effector functions.IFN-γ production observed, IL-4 below detection limit. oup.com

These responses highlight how the interaction with OVA 323-339 influences T cell fate and function, mediated by the downstream effects on gene expression.

Structure Activity Relationship Sar Investigations of Ova Sequence 323 80 5 and Its Analogs

Identification of Critical Amino Acid Residues for Immunological Function

Defining the specific amino acid residues within the OVA 323-339 sequence that are crucial for its interaction with MHC Class II molecules and subsequent recognition by TCRs is fundamental to understanding its immunological activity. Various experimental approaches have been employed to pinpoint these critical positions.

Systemic Alanine (B10760859) Scanning Mutagenesis

Systemic alanine scanning mutagenesis involves the sequential replacement of individual amino acid residues within the peptide sequence with alanine (or serine if the native residue is alanine) and assessing the impact of these substitutions on MHC binding and T-cell activation aai.orgnih.gov. This technique has been instrumental in identifying key contact residues. Studies utilizing alanine scanning of OVA 323-339 with DO11.10 and OT-II T cell hybridomas, both specific for this epitope, have revealed critical TCR contact residues. For both cell lines, amino acid 333 was identified as a primary TCR contact residue, while alanine 331 was found to be an important secondary contact residue nih.govresearchgate.net. The importance of other secondary TCR contact residues and peptide flanking residues can differ between different T cell clones nih.gov. For instance, proliferation of certain OVA 323-339-reactive T cell clones has been shown to be dependent on residues such as 323, 325, 328, and 331, or 328, 331, and 333 researchgate.net.

Truncation and Deletion Analyses for Epitope Mapping

Truncation and deletion analyses involve systematically shortening the peptide from either the amino- or carboxy-terminus or creating internal deletions to determine the minimal sequence required for MHC binding and T-cell activation nih.govresearchgate.netnih.gov. These studies have helped to delineate the core epitope region within the longer 17-mer sequence. For DO11.10 and OT-II T cells, amino- and carboxy-terminal truncations indicated that the core epitope recognized by these cells is located in the C-terminal portion of the peptide, encompassing amino acids 329-337 nih.govplos.orgresearchgate.net. However, the OVA 323-339 peptide can be presented by I-Ad in at least three different binding registers, highlighting the complexity of peptide-MHC interactions for longer peptides nih.govresearchgate.net. Studies with truncated peptides like OVA(323-335) and OVA(325-336) have shown distinct binding kinetics to I-Ad and differential T-cell stimulation, suggesting that different registers can lead to functionally distinct peptide-MHC complexes researchgate.netnih.gov.

Impact of Peptide Modifications on T-Cell Receptor (TCR) Recognition

Modifications to the peptide sequence or structure can significantly influence its interaction with MHC molecules and TCRs, thereby altering the resulting immune response.

Incorporation of Non-Canonical Amino Acids

The introduction of non-canonical amino acids, such as beta-amino acids which contain an extra carbon in the backbone, can probe the impact of changes in peptide backbone structure on immunological function researchgate.netnih.gov. Studies have explored the effect of replacing alpha-amino acid residues in OVA 323-339 with homologous beta-amino acids at various positions researchgate.netnih.gov. While many such substitutions were tolerated with respect to binding to MHC-II alleles like I-Ad and I-Ab, the placement of a beta-residue at certain positions, like position 330 or 329, could abrogate binding to one allele (e.g., I-Ab) but not another (e.g., I-Ad) researchgate.netnih.gov. These findings indicate that even subtle changes in the peptide backbone can differentially affect MHC binding and subsequent T-cell activation, depending on the specific MHC allele and potentially the binding register utilized researchgate.netnih.gov.

Analysis of Cyclization and Conformational Constraints

Peptide cyclization and the introduction of conformational constraints can stabilize specific peptide conformations, which may impact MHC binding and TCR recognition sb-peptide.comresearchgate.net. While extensive data on the cyclization of OVA 323-339 specifically in the context of SAR for T-cell recognition is not as widely documented as linear analogs, the principle of conformational analysis is relevant. The peptide bound to MHC Class II molecules is known to adopt specific conformations researchgate.net. Constraining the peptide structure through cyclization could potentially favor or disfavor conformations necessary for optimal MHC binding or TCR engagement. General studies on peptide cyclization highlight its use in enhancing peptide stability and potentially influencing affinity and selectivity by imposing a particular shape sb-peptide.comresearchgate.net.

Rational Design and Evaluation of Immunomodulatory Analogs

Based on the understanding gained from SAR studies, rational design approaches aim to create OVA 323-339 analogs with altered immunomodulatory properties. This can involve modifying residues critical for MHC or TCR interaction to either enhance or suppress T-cell responses. For example, altered peptide ligands (APLs) derived from OVA 323-339 have been used to investigate TCR signaling and T-cell activation nih.gov.

The design of immunomodulatory analogs can also extend to multimeric structures, such as multiple antigen peptides (MAPs). Synthesized OVA323-339MAP octamers have been investigated for their effect on allergic airway inflammation in mice nih.gov. These studies suggest that such multimeric peptide structures can influence immune responses, potentially by regulating T regulatory cells and cytokine levels, indicating a shift in the Th1/Th2 balance nih.gov. Unlike monomeric OVA 323-339 peptide, the MAP form showed significant therapeutic effects in a mouse model of allergic airway inflammation nih.gov. This highlights how modifications beyond single amino acid substitutions can lead to analogs with distinct immunomodulatory activities.

Data Table 1: Summary of Critical Residues Identified by Alanine Scanning

Residue PositionImpact on T-Cell Activation (Example Clones)Reference
331Important secondary TCR contact residue nih.govresearchgate.net
333Primary TCR contact residue nih.govresearchgate.net
323Important for some clones researchgate.net
325Important for some clones researchgate.net
328Important for some clones researchgate.net

Data Table 2: Effect of Beta-Amino Acid Substitution on MHC-II Binding

Position of SubstitutionBeta-Amino Acid TypeBinding to I-AdBinding to I-AbReference
330β2 or β3ToleratedAbrogated researchgate.netnih.gov
329β2ToleratedAbrogated researchgate.netnih.gov
Many other sitesSingle β residueToleratedTolerated researchgate.netnih.gov

Advanced Analytical Methodologies for Characterizing Ova Sequence 323 80 5

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable insights into the structural features of the OVA 323-339 peptide, including its conformation and secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure and conformational dynamics of peptides at atomic resolution. While direct application specifically to OVA 323-339 for full conformational analysis is not detailed in the provided results, NMR spectroscopy, including 1D and 2D techniques, is a standard method for examining peptide folding and conformational dynamics in general peptide characterization workflows. This technique can reveal information about the spatial arrangement of amino acid residues and the presence of specific structural motifs.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is utilized to analyze the secondary structure content of peptides, such as alpha-helices, beta-sheets, turns, and random coils. CD spectra of OVA 323-339 and its variants have been measured to assess their secondary structure under different conditions. These measurements are typically performed in the far-UV region (190-250 nm), where the peptide backbone absorbs light and the differential absorption of left and right circularly polarized light provides information about the peptide's secondary structural elements.

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for verifying the amino acid sequence and assessing the purity of peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Mass Spectrometry (ESI-MS), including LC-MS/MS, are commonly used. MS provides precise determination of the peptide's molecular weight, which can confirm the intended sequence and identify modifications. Tandem Mass Spectrometry (MS/MS) allows for peptide sequencing by fragmenting the peptide ions and analyzing the resulting fragment ions. Ultrahigh-resolution Fourier Transform Ion Cyclotron Resonance (FTICR) MS combined with techniques like Laser Desorption/Ionization (LDI) and MALDI has been applied for the comprehensive characterization of OVA 323-339 peptide-based ligands, enabling the detection of pseudomolecular ions and providing in-depth structural information through Collision-Induced Dissociation (CID). This approach allows for high mass accuracy and detailed fragmentation analysis, confirming the amino acid sequence with high coverage.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating the target peptide from impurities and for its quantitative analysis, as well as for assessing its homogeneity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing peptide purity and separating related impurities. Reversed-phase HPLC (RP-HPLC) is particularly common for peptide analysis, separating components based on their hydrophobicity. Size Exclusion Chromatography (SEC-HPLC) can be used to separate peptides based on their size, which is useful for detecting aggregates and fragments. HPLC is frequently coupled with MS (HPLC-MS) to provide both separation and mass identification of peptide species, allowing for purity assessment and identification of impurities or degradation products. HPLC analysis is routinely performed to confirm the purity of synthesized OVA 323-339 peptide.

In Vitro Assays for Functional Characterization in Research Settings

In vitro assays provide controlled environments to study the specific interactions between OVA 323-339, antigen-presenting cells (APCs), and T cells. These assays are fundamental for evaluating the peptide's immunogenic potential, its ability to stimulate T-cell responses, and the characteristics of the ensuing immune activation. jpt.commayflowerbio.comsb-peptide.com

T-Cell Proliferation Assays

T-cell proliferation assays are a standard method to measure the responsiveness of T cells to antigenic stimulation by OVA 323-339. When T cells encounter their cognate peptide presented by MHC molecules on APCs, they become activated and undergo clonal expansion. nih.govaai.org This proliferation can be quantified using various techniques, such as measuring the incorporation of tritiated thymidine (B127349) or using cell-tracking dyes like carboxyfluorescein succinimidyl ester (CFSE). nih.govaai.org

Research findings demonstrate that OVA 323-339 effectively induces proliferation in antigen-specific T cells, particularly CD4+ T cells expressing a T-cell receptor (TCR) specific for this peptide in the context of I-Ad, such as those from DO11.10 or OT-II transgenic mice. nih.govaai.orgresearchgate.netmblbio.com Studies have shown that the proliferative response is dose-dependent, with increasing peptide concentrations leading to greater T-cell division within a certain range. aai.org The magnitude of the proliferative response can also be influenced by the type and activation state of the APCs presenting the peptide. nih.gov For instance, bone marrow-derived dendritic cells pulsed with OVA 323-339 can effectively stimulate the proliferation of OT-II cells. nih.gov

Table 1: Illustrative T-Cell Proliferation Data Stimulated by OVA 323-339

OVA 323-339 Concentration (µM)T-Cell Proliferation (Counts Per Minute or Fold Increase)
0.01Low
0.1Moderate
1.0High
10.0High (may plateau or decrease at very high concentrations)
Control (No Peptide)Background

Note: This table presents illustrative data based on typical dose-response relationships observed in T-cell proliferation assays using antigenic peptides.

Studies have also investigated the in vivo proliferative responses following administration of OVA 323-339. For example, in mice transplanted with OVA-specific TCR-transgenic T cells, in vivo proliferation was detected in lymph nodes after immunization with OVA 323-339 in adjuvant or feeding with ovalbumin. nih.govaai.org

Cytokine Production Profiling

Analyzing the spectrum and quantity of cytokines produced by T cells upon stimulation with OVA 323-339 provides insights into the type of immune response being generated (e.g., T helper 1 (Th1), Th2, etc.). nih.gov Common methods for cytokine profiling include enzyme-linked immunosorbent assay (ELISA), enzyme-linked immunosorbent spot (ELISPOT) assay, and intracellular cytokine staining followed by flow cytometry. jpt.cominvivogen.commayflowerbio.comsb-peptide.comnih.gov

OVA 323-339 stimulation of CD4+ T cells can lead to the production of various cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-17A (IL-17A), depending on the experimental conditions and the differentiation state of the T cells. nih.govnih.govashpublications.org For instance, OVA 323-339 is known to induce a Th2-like dominant immune response in certain mouse models, characterized by elevated levels of IL-4 and IgE antibodies. mayflowerbio.comsb-peptide.commedchemexpress.com Conversely, under different conditions or in the presence of specific modulating factors, it can also stimulate IFN-γ production, indicative of a Th1 response. nih.govresearchgate.net

Table 2: Illustrative Cytokine Production Profile Stimulated by OVA 323-339

CytokineTypical Response Level (Illustrative)Associated T Helper Subset
IL-2Moderate to HighTh1, Th2, others (Growth factor)
IL-4High (in Th2-biased responses)Th2
IFN-γModerate (can be high in Th1-biased responses)Th1
IL-10VariableTreg, Th2, Tr1
IL-17AVariableTh17

Note: This table presents illustrative data; actual cytokine profiles are highly dependent on experimental context.

Studies have utilized cytokine profiling to assess the impact of various factors on the immune response to OVA 323-339, such as the influence of regulatory T cells or the effects of immunomodulatory compounds. nih.govnih.govashpublications.org

MHC Binding and Stability Assays

The ability of OVA 323-339 to bind to MHC class II molecules, particularly I-Ad, is a prerequisite for its recognition by CD4+ T cells. jpt.cominvivogen.com MHC binding and stability assays are used to quantify the affinity and longevity of the peptide-MHC complex. These assays can involve incubating labeled peptide with soluble MHC molecules or cells expressing MHC, followed by measuring the binding signal or the rate of complex dissociation over time. plos.orgresearchgate.netnih.govnih.govnih.gov

Research has shown that OVA 323-339 can bind to I-Ad in multiple distinct registers, which are different ways the peptide can sit within the MHC binding groove. plos.orgresearchgate.netnih.gov These registers can exhibit varying degrees of stability. plos.orgresearchgate.netnih.gov For example, studies using peptide dissociation assays have revealed complex kinetics, with different fragments or registers of the peptide showing distinct stability profiles when bound to I-Ad. researchgate.netnih.gov The stability of the peptide-MHC complex can correlate with its immunogenicity, as more stable complexes are generally presented on the cell surface for longer periods, increasing the likelihood of T-cell encounter. plos.org

Furthermore, modifications to the OVA 323-339 sequence, such as amino acid substitutions or the addition of flanking residues, can impact its MHC binding affinity and the stability of the resulting complex. plos.orgnih.gov These studies are important for understanding the molecular determinants of peptide-MHC interaction and for the potential design of peptide analogs with altered immunogenic properties. nih.gov

Table 3: Illustrative MHC Binding and Stability Data for OVA 323-339

Peptide ConstructMHC AlleleBinding Affinity (IC50 or similar)Complex Stability (Half-life)
OVA 323-339I-AdModerate AffinityVariable (dependent on register)
OVA 323-335I-AdVariesHigher Stability (Illustrative)
OVA 325-336I-AdVariesLower Stability (Illustrative)
OVA 323-339 Analog (with modifications)I-AdCan be alteredCan be altered

Note: This table presents illustrative data based on research findings; specific values vary between studies and methodologies.

Accessibility studies using labeled peptide analogues have indicated that certain regions of the OVA 323-339 peptide remain exposed when bound to the MHC class II molecule, suggesting flexibility in the peptide-MHC interaction or a permissive binding site. nih.gov

Computational and Theoretical Investigations of Ova Sequence 323 80 5

Molecular Dynamics (MD) Simulations of Peptide-MHC-TCR Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological molecules over time. In the context of the SIINFEKL peptide, MD simulations have been extensively employed to investigate the conformational dynamics, binding interactions, and stability of the peptide in complex with MHC class I molecules, and in some cases, with the T cell receptor (TCR).

Analysis of Binding Dynamics and Conformational Ensembles

MD simulations have provided detailed insights into the dynamics of the SIINFEKL peptide bound to the H-2Kb molecule. These simulations reveal the conformational stability of the MHC class I molecule upon peptide binding, highlighting the role of the peptide in restraining the conformational motions of the binding groove plos.orgresearchgate.net. Specifically, the flexibility of the MHC binding groove, particularly the F pocket region which accommodates the peptide's C-terminus, is significantly reduced upon binding of full-length peptides like SIINFEKL plos.orgresearchgate.net. In contrast, the A pocket region, binding the peptide's N-terminus, shows less variation in flexibility between peptide-bound and empty states plos.orgresearchgate.net.

Studies using MD simulations have also explored the dynamics of water molecules at the peptide-MHC interface, suggesting that a dynamic network of water can exist within the binding groove and exchange with the bulk solvent oup.com. These water molecules can form bridging hydrogen bonds that mediate indirect interactions between the MHC and the peptide, potentially influencing the peptide sequences that can be accommodated oup.com. The conformation of the peptide itself within the MHC binding pocket and how mutations might alter this conformation have also been analyzed through MD simulations tandfonline.comnih.gov.

Furthermore, MD simulations have been used to investigate the conformational changes in the peptide-MHC complex and the TCR upon interaction, shedding light on the dynamic nature of the TCR-pMHC interface nih.govembopress.org. Steered molecular dynamics (SMD) simulations, a type of MD, have been used to simulate the effect of mechanical force on the TCR-pMHC interaction, revealing force-induced conformational changes that can enhance contacts and influence bond dissociation nih.govembopress.org.

Estimation of Energetic Contributions to Molecular Recognition

Beyond dynamics, MD simulations, often coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born models, are used to estimate the energetic contributions to peptide-MHC and TCR-pMHC binding researchgate.netbiorxiv.orgplos.org. These calculations help quantify the binding free energy and decompose it into contributions from individual residues or regions of the interacting molecules.

Studies have shown that the binding of the peptide's C-terminus to the F pocket region plays a crucial role in the thermodynamic and conformational stability of the MHC class I molecule plos.orgresearchgate.net. The loss of the C-terminal carboxylate and side chain can destabilize the binding groove plos.orgresearchgate.net. Energetic decomposition analyses of TCR-pMHC interactions based on MD simulations can identify "hotspots" – residues that contribute significantly to the binding free energy at the interface biorxiv.orgplos.org. These studies suggest that while TCRs and TCR-mimetic antibodies may bury similar total areas of the pMHC, TCR-mimetics can be biased towards larger MHC surface area recognition, potentially recognizing a smaller proportion of the peptide surface biorxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Immunogenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the structural and physicochemical properties of molecules to their biological activity. In immunology, QSAR has been applied to predict the binding affinity of peptides to MHC molecules and to predict peptide immunogenicity.

Development and Validation of Predictive Models

QSAR models for peptide-MHC binding and immunogenicity prediction are developed using various computational techniques, including machine learning algorithms like Artificial Neural Networks (ANN) nih.govplos.orgscienceopen.com. These models are trained on datasets of peptides with known binding affinities to specific MHC alleles or known immunogenic properties plos.orgscienceopen.commulticase.comresearchgate.netresearchgate.net. Different sets of peptide descriptors, representing various structural and physicochemical properties of amino acids and peptide sequences, are used as input for these models researchgate.netresearchgate.net.

Validation of these predictive models is crucial and typically involves comparing the predicted binding affinities or immunogenicity scores with experimental data obtained from assays such as thermal denaturation assays or cell-based stabilization assays plos.orgscienceopen.comethz.ch. Studies have shown strong correspondence between computational predictions and experimentally determined binding potentials for SIINFEKL fragments and other peptides, supporting the viability of these models for antigen design plos.orgscienceopen.com.

Virtual Screening for Enhanced Immunogenicity

QSAR models are integral to virtual screening workflows aimed at identifying peptides with enhanced immunogenic properties, such as increased MHC binding affinity or improved TCR stimulation nih.govcomputabio.commdpi.com. By applying validated QSAR models to large libraries of existing peptides or libraries of rationally designed peptide analogs, researchers can computationally screen and prioritize candidates with desired characteristics before experimental synthesis and testing nih.govcomputabio.commdpi.com.

This approach is particularly useful for the design of heteroclitic peptides, which are analogs of natural epitopes with modifications intended to enhance their immunogenicity nih.gov. Virtual screening based on QSAR predictions allows for the rapid identification of promising peptide variants that are predicted to bind MHC with higher affinity or elicit a stronger T cell response nih.gov.

Molecular Docking Studies and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding pose of a ligand (in this case, a peptide) to a receptor (an MHC molecule or TCR-pMHC complex). Docking studies are valuable for understanding the molecular interactions that govern binding and for analyzing the characteristics of the binding site.

Molecular docking has been applied to study the binding of the SIINFEKL peptide and its variants to MHC class I molecules like H-2Kb ethz.chacs.orgnih.govresearchgate.net. These studies can assess the in silico binding of different peptide constructs, including those with modifications or attached linkers, and evaluate their potential impact on binding affinity acs.org. Docking simulations can also be used as part of a pipeline to identify potential immunogenic epitopes from pathogen proteomes based on their predicted binding to MHC molecules nih.gov.

Peptide-MHC Interaction Modeling

Modeling the interaction between peptides and Major Histocompatibility Complex (MHC) molecules is fundamental to understanding antigen presentation. The binding of the OVA 323-339 peptide to the I-Ad MHC class II molecule has been extensively studied using both experimental and computational approaches. MHC class II molecules bind peptides typically 13-17 amino acids long, accommodating a core binding region of about 9 amino acids. researchgate.net The OVA 323-339 peptide, being 17 amino acids in length, can bind to I-Ad in multiple possible registers. plos.orgnih.govnih.govacs.orgplos.org

Computational modeling, including molecular docking and molecular dynamics simulations, has been employed to investigate these binding events and the stability of the resulting peptide-MHC complexes. The crystal structure of the I-Ad molecule in complex with the OVA 323-339 peptide (PDB ID: 1IAO) has been a critical resource for these modeling efforts, providing a structural basis for understanding the interaction at atomic resolution. nih.govplos.orgpnas.org This structure revealed that the peptide adopts a polyproline type II-like helix conformation within the MHC binding groove.

Studies have indicated that the OVA 323-339 peptide can bind to I-Ad in at least three functional registers. plos.orgnih.gov Computational docking simulations have supported the existence of multiple binding registers, identifying high-scoring structures corresponding to different orientations of the peptide within the MHC groove. plos.org These computational analyses complement experimental data on peptide-MHC binding affinity and kinetics, helping to explain how a single peptide sequence can be presented to T cells in different ways.

Molecular dynamics simulations have also been used to study the dynamic behavior and stability of peptide-MHC class II complexes. While specific detailed molecular dynamics studies solely focused on OVA 323-339/I-Ad were not extensively highlighted in the immediate search results, the technique is generally applied to understand the conformational flexibility of the MHC molecule and the bound peptide, and how these dynamics influence complex stability and interaction with the TCR. One study, while primarily focused on a different peptide, used OVA 323-339 as a competitor in experiments assessing peptide-MHC stability on the cell surface, a process that can be informed by molecular dynamics simulations of dissociation rates. nih.gov

The investigation of different binding registers through computational modeling is crucial because the register in which a peptide is presented by the MHC can significantly influence T-cell recognition and the resulting immune response. nih.govplos.org

Prediction of T-Cell Receptor Interface

Predicting the interaction interface between the T-cell receptor (TCR) and the peptide-MHC complex is a complex but critical aspect of understanding T-cell activation specificity. The OVA 323-339/I-Ad complex is a well-established system for studying these tripartite interactions, particularly with TCRs from transgenic mouse models like DO11.10 and OT-II, which are specific for this epitope. plos.orgnih.govnih.govpnas.orgacs.orgisnff-jfb.com

Computational approaches to predict the TCR-pMHC interface often involve molecular docking of known TCR structures onto experimentally determined or modeled peptide-MHC structures. While detailed computational predictions of the entire TCR-pMHC interface specifically for OVA 323-339/I-Ad were not prominently featured as standalone computational studies in the search results, experimental data on critical TCR contact residues within the OVA 323-339 peptide provide essential information that would inform such modeling efforts. plos.orgnih.gov

Studies using alanine (B10760859) scanning mutagenesis and truncated peptides have identified key residues within the OVA 323-339 sequence that are critical for recognition by specific TCRs like DO11.10. plos.orgnih.gov This experimental data on the peptide residues involved in TCR contact (e.g., amino acids 329-337 as a core recognized by DO11.10 and OT-II, with specific critical residues like 333 and 331) plos.orgnih.gov serves as validation and input for computational models aiming to predict the TCR footprint on the pMHC complex.

Furthermore, computational analyses can explore the influence of peptide flanking regions and different MHC binding registers on the conformation of the presented peptide and the accessibility of peptide residues for TCR interaction. plos.org Understanding these subtle structural variations is important for predicting how a TCR will engage with the pMHC surface.

Bioinformatic Approaches for Epitope Prediction and Annotation

Bioinformatic tools and databases are widely used for the in silico prediction and annotation of epitopes within protein sequences. For antigens like ovalbumin, bioinformatic approaches have been applied to identify potential T-cell (both CD4+ and CD8+) and B-cell epitopes, including the well-characterized OVA 323-339 region. genscript.com

However, predicting immunodominant epitopes, which are the epitopes that elicit the strongest immune response, is more complex than just predicting MHC binding affinity. Bioinformatic approaches are evolving to incorporate additional factors that influence antigen processing and presentation. For CD4+ T-cell epitope prediction, this includes considering the conformational flexibility and stability of the source protein, as proteolytic cleavage often occurs in flexible regions, releasing peptides for MHC loading. genscript.com Combining predictions of MHC binding with analyses of antigen processing likelihood (APL), which can be derived from protein structural data like sequence entropy, crystallographic b-factors, and solvent accessibility, has been shown to improve the accuracy of CD4+ T-cell epitope prediction. genscript.com

Databases such as the Immune Epitope Database (IEDB) serve as valuable resources for epitope annotation, curating experimental data on known epitopes, including their sequences, the MHC molecules they bind to, and the T-cell or B-cell responses they elicit. acs.org Bioinformatic tools often integrate with these databases for prediction and comparison purposes.

While bioinformatic tools can predict potential epitopes, their accuracy can vary, and experimental validation remains crucial. acs.org Nevertheless, these computational approaches significantly accelerate the initial identification of candidate epitopes for further investigation, including regions like OVA 323-339, which are then extensively studied using the computational modeling techniques described in the previous sections.

Emerging Research Directions and Future Perspectives for Ova Sequence 323 80 5

Applications in Advanced Immunotherapy Research Models (Pre-clinical Concepts)

OVA peptide epitopes, particularly OVA 323-339, are widely utilized in pre-clinical immunotherapy research models due to their well-characterized interaction with MHC class II molecules and their ability to stimulate CD4+ T-cell responses. These peptides serve as valuable tools for studying antigen presentation, T-cell activation, and the development of immune responses in controlled experimental settings, such as in transgenic mouse models like OT-II mice.

Research models employ OVA peptides to investigate various immunotherapeutic strategies. For instance, studies use OVA 323-339 to induce allergic asthma in mice, allowing for the evaluation of potential immunotherapies aimed at modulating allergic responses. The peptide is also used in studies exploring peptide immunotherapy (PIT) for allergic airway inflammation, although research indicates that using the 323-339 peptide alone may not always reduce inflammation severity, suggesting the potential need for combination approaches or modified peptides.

Furthermore, OVA peptide epitopes are incorporated into experimental vaccine modalities. Chemical conjugates comprising synthetic Toll-like receptor ligands (TLR-L) bound to synthetic long peptides (SLP) containing OVA epitopes are being investigated for their ability to induce robust CD8+ T-cell responses. Self-assembling peptide-based supramolecular vaccine systems functionalized with immunogenic epitopes like OVA 323-339 have shown promise in inducing comparable antibody levels to formulations administered with adjuvants, while potentially reducing local inflammation. The use of OVA 323-339 in studies with dendritic cells (DCs) and T cells in vitro and in vivo helps to dissect the cellular interactions crucial for initiating adaptive immune responses.

The OVA 323-336 sequence (92915-80-5), known for its ability to enhance CTL epitope immunogenicity nih.gov, holds potential for application in immunotherapy research models focused on stimulating CD8+ T-cell responses. Its use in conjunction with CTL epitopes could be explored in vaccine development strategies aimed at eliciting potent cell-mediated immunity against diseases such as cancer or chronic infections.

Integration with Systems Biology and Omics Approaches

The study of immune responses to peptide epitopes like OVA 323-339 is increasingly integrated with systems biology and omics approaches to gain a more comprehensive understanding of the complex biological processes involved. These approaches allow for the analysis of global molecular changes, such as gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), in response to peptide stimulation.

The application of systems biology to OVA peptide research can help to:

Identify novel biomarkers of immune activation or tolerance.

Elucidate the mechanisms underlying differential immune outcomes (e.g., Th1 vs. Th2 responses) induced by peptide epitopes or modified peptides.

Predict the immunogenicity or tolerogenicity of peptide sequences based on their molecular interactions and downstream cellular effects.

While specific studies detailing the integration of 92915-80-5 (OVA 323-336) with omics approaches were not prominently found, its known function in enhancing CTL immunogenicity suggests its potential relevance in systems biology studies focused on understanding and optimizing cell-mediated immunity. Analyzing the global cellular responses when 92915-80-5 is used to enhance CTL epitopes could reveal key molecular pathways involved in potent anti-viral or anti-tumor immunity.

Advancements in Peptide Engineering and Rational Design for Immunomodulation

Advancements in peptide engineering and rational design are crucial for developing novel immunomodulatory strategies based on peptide epitopes like those from OVA. This involves modifying peptide sequences or formulating them in specific ways to enhance their stability, delivery, MHC binding affinity, T-cell activation potential, or to skew the immune response towards a desired outcome (e.g., tolerance or immunity).

Research with OVA 323-339 has demonstrated the impact of peptide modifications and formulations on immune responses. For instance, biotinylated versions of OVA 323-339 are used in the analysis of antigen-specific T cells. Studies have also investigated the effect of the structural context of the OVA 323-339 peptide within the larger ovalbumin protein on its processing and presentation, highlighting how protein engineering can influence epitope availability and CD4+ T-cell priming efficiency.

The development of self-assembling peptide systems, as mentioned earlier, represents a significant advancement in peptide engineering for vaccine delivery, allowing for the intrinsic presentation of epitopes. Rational design principles are applied to create peptides with desired self-assembly properties and immunomodulatory functions.

For the OVA 323-336 peptide (92915-80-5), rational design could focus on optimizing its ability to enhance CTL immunogenicity. This might involve:

Modifying the peptide sequence to improve stability or interaction with antigen-presenting cells.

Conjugating the peptide to delivery systems or adjuvants to enhance its co-delivery with CTL epitopes.

Designing multi-epitope constructs that include 92915-80-5 alongside relevant CTL epitopes to maximize immune activation.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 92915-80-5?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic pathways. Optimize reaction conditions (e.g., temperature, solvent, catalysts) using factorial design experiments. Validate purity and identity through techniques like NMR, HPLC, or X-ray crystallography. Document procedures in detail, including raw material sources, equipment calibration, and environmental controls (e.g., inert atmosphere). Cross-reference protocols with established guidelines for chemical synthesis reproducibility .

Q. What analytical techniques are most appropriate for characterizing 92915-80-5?

  • Methodological Answer : Use a combination of spectroscopic (e.g., FTIR, UV-Vis), chromatographic (HPLC, GC), and crystallographic (XRD) methods. Validate results against reference standards or computational simulations (e.g., DFT for spectral predictions). Ensure instrument calibration and include error margins in data reporting. For purity assessments, employ mass spectrometry and elemental analysis, adhering to IUPAC guidelines .

Q. How should researchers formulate a hypothesis-driven research question for studying 92915-80-5?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example: “Does structural modification of 92915-80-5 enhance its thermal stability under X conditions?” Align the hypothesis with gaps in existing literature, using frameworks like PICO (Population, Intervention, Comparison, Outcome) for experimental design .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of 92915-80-5 be resolved?

  • Methodological Answer : Conduct a meta-analysis of published data to identify methodological disparities (e.g., sample preparation, measurement techniques). Replicate experiments under controlled conditions, using orthogonal validation methods (e.g., DSC for thermal stability vs. TGA). Apply statistical tools (ANOVA, regression analysis) to quantify variability and identify confounding variables .

Q. What strategies are effective for integrating 92915-80-5 into a mechanistic or theoretical framework?

  • Methodological Answer : Align experimental data with computational models (e.g., molecular dynamics, QSAR) to predict behavior. For example, correlate spectroscopic data with DFT-calculated electronic structures. Use iterative hypothesis testing to refine theoretical assumptions, ensuring alignment with established principles in supramolecular chemistry or catalysis .

Q. How can researchers design a robust experimental workflow to assess 92915-80-5’s reactivity under varying conditions?

  • Methodological Answer : Employ a multi-step approach:

  • Step 1 : Screen reactivity via high-throughput microreactor systems.
  • Step 2 : Validate findings using kinetic studies (e.g., time-resolved spectroscopy).
  • Step 3 : Model reaction pathways using computational tools (e.g., Gaussian, VASP).
  • Step 4 : Compare results with analogous compounds to identify structure-activity relationships. Document all parameters (e.g., pH, solvent polarity) to ensure reproducibility .

Q. What methodologies are recommended for resolving discrepancies in biological activity data for 92915-80-5?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via positive/negative controls. Perform dose-response curves and statistical power analysis to ensure data reliability. Cross-validate results using orthogonal assays (e.g., in vitro vs. in silico docking studies). Address batch-to-batch variability by characterizing compound purity for each experiment .

Ethical and Reproducibility Considerations

  • Data Transparency : Publish raw datasets and experimental logs in supplementary materials, referencing FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and disposal .

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